molecular formula C12H7ClN2O2 B8509224 8-Chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid

8-Chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid

Cat. No. B8509224
M. Wt: 246.65 g/mol
InChI Key: MOTKDCZMNWKSOH-UHFFFAOYSA-N
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Patent
US04279912

Procedure details

200 mg of ethyl 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylate in 8 ml of ethanol and 2 ml of water were hydrolyzed with 1 ml of N sodium hydroxide solution. The mixture was acidified with 1.1 ml of N HCl as in Example 36 to obtain colorless needles of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid melting at 288°-289° C.
Name
ethyl 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]3[N:9]2[CH:12]=[C:13]([C:15]([O:17]CC)=[O:16])[N:14]=3)=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C(O)C.O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]3[N:9]2[CH:12]=[C:13]([C:15]([OH:17])=[O:16])[N:14]=3)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylate
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C2C=CC=3N(C2=C1)C=C(N3)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC=3N(C2=C1)C=C(N3)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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